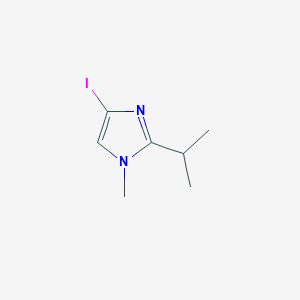

4-iodo-2-isopropyl-1-methyl-1H-imidazole

Description

Properties

IUPAC Name |

4-iodo-1-methyl-2-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-5(2)7-9-6(8)4-10(7)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGVILBUVLFITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851870-24-1 | |

| Record name | 4-iodo-1-methyl-2-(propan-2-yl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Iodination of Imidazole Derivatives via Direct Aromatic Substitution

Method Overview:

This approach involves the direct electrophilic aromatic substitution of imidazole or its derivatives with iodine in the presence of a base or oxidizing agent. A typical procedure uses iodine and sodium iodide (NaI) in aqueous media, often with a base such as sodium hydroxide (NaOH), to facilitate the substitution at the 4-position of imidazole.

Key Reaction Conditions and Steps:

- Dissolution of sodium iodide (33.8 g, 0.23 mol) in water, followed by addition of iodine (38.1 g, 0.15 mol).

- Cooling the mixture to 0–20°C and stirring for approximately 6 hours.

- Adjustment of pH to neutral (7–8) with concentrated hydrochloric acid to precipitate the crude product.

- Extraction with ethyl acetate, recrystallization from ethyl acetate/n-hexane, and purification yields pure 4-iodo-imidazole with a yield of approximately 70.2%.

Research Findings:

This method, as detailed in the ChemicalBook synthesis, demonstrates high efficiency and reproducibility, with yields reaching over 70%. The process involves careful control of temperature and pH to optimize substitution and minimize side reactions like over-iodination or debromination.

| Parameter | Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Iodination | I2 + NaI + NaOH in water | 70.2 | Reaction at 0–20°C, 6 h |

Reductive Deiodination of Diiodo-Intermediate

Method Overview:

This method involves synthesizing a diiodo-imidazole intermediate, such as 4,5-diiodo-1H-imidazole, followed by selective reduction to remove excess iodine, yielding the mono-iodinated compound.

- Synthesis of 4,5-diiodo-imidazole via iodine addition to imidazole in the presence of a base.

- Reductive removal of iodine using sodium sulfite or potassium hydrogen sulfite in a solvent mixture (water, methanol, ethanol, or DMF).

- Reaction temperatures range from 0°C to 120°C, with reaction times between 2 to 48 hours.

Research Findings:

Patents and literature indicate that this route offers high selectivity for mono-iodination, with yields typically exceeding 80%. The process is advantageous for producing high-purity 4-iodo-imidazole, especially when the diiodo-precursor is readily available.

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Diiodo formation | I2 + imidazole | Room temp to 120°C | 2–48 h | >80 |

| Reductive removal | Na2SO3 or KHSO3 | 0–120°C | 2–48 h | Variable, high |

Synthesis via Cyclization of Iodo-Substituted Precursors

Method Overview:

This involves cyclization of iodinated precursors, such as 2-bromoaryl imidazoles, under catalytic conditions to form the desired imidazole ring with iodine substitution at the 4-position. Transition metal catalysis, such as copper-catalyzed C–N and C–C coupling, is often employed.

- Use of copper catalysts, with reaction temperatures around 60°C.

- Reactions conducted in solvents like DMF, with bases such as Cs2CO3.

- Reactions typically require prolonged heating (20 hours) and excess catalyst loading for high yields.

Research Findings:

Recent studies demonstrate that this method can produce 4-iodo-imidazole derivatives with yields ranging from 73% to over 90%, depending on substituents and catalyst loading. This route is especially useful for complex derivatives or when functionalization at multiple positions is desired.

| Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Cu-catalyzed | DMF | 60°C | 20 h | 73–95 |

Synthesis via Nucleophilic Substitution on Methylated Precursors

Method Overview:

This involves methylation of imidazole followed by iodination at the methyl group or the imidazole ring, often using isopropylmagnesium bromide or other Grignard reagents to introduce the methyl and isopropyl groups, respectively, followed by iodination.

- Methylation using Grignard reagents at 0°C, followed by purification.

- Iodination using iodine in the presence of a reductive agent or under oxidative conditions.

Research Findings:

This method is less common for direct synthesis of the target compound but can be employed to prepare intermediates or derivatives with specific substitutions. Yields are generally high (>80%) when optimized.

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Methylation | Isopropylmagnesium bromide | 0°C, 1 h | >80 |

| Iodination | I2 + reductant | Room temp | >80 |

Summary of Key Factors Influencing Preparation

| Factor | Impact | Notes |

|---|---|---|

| Reaction Temperature | Controls selectivity and minimizes side reactions | Typically 0–20°C for iodination, higher for cyclization |

| Reagent Ratios | Excess iodine or precursors enhance yield | Iodine to imidazole ratio typically 1:1 to 2.8 |

| Catalyst and Solvent | Copper catalysts and DMF solvent improve yields | Catalyst loading and solvent choice are critical |

| Reaction Time | Longer times improve conversion | 6–20 hours common, with optimization based on conditions |

Chemical Reactions Analysis

Types of Reactions

4-iodo-2-isopropyl-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: The iodine atom can serve as a site for coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-azido-2-isopropyl-1-methyl-1H-imidazole, while coupling reactions can produce various biaryl or alkyne-substituted derivatives.

Scientific Research Applications

4-iodo-2-isopropyl-1-methyl-1H-imidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-iodo-2-isopropyl-1-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom and other substituents can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

- Halogen vs. Nitro Groups : The iodine in the target compound contrasts with the nitro group in . Nitro groups are redox-active and prone to metabolic reduction, whereas iodine may stabilize the ring and resist metabolic degradation .

- Electronic Effects : Methoxy (electron-donating) in vs. iodo (electron-withdrawing) in the target compound alters ring electron density, impacting acidity (N-H) and reactivity in electrophilic substitutions.

Physicochemical Properties

- Lipophilicity : The isopropyl and iodine substituents increase lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~1.2) or sulfonyl analogs (logP ~2.8) . This enhances membrane permeability but may reduce aqueous solubility.

- Thermal Stability : Heavy halogens like iodine improve thermal stability relative to chloro or nitro analogs, as seen in halogenated aryl compounds .

Biological Activity

4-Iodo-2-isopropyl-1-methyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family, characterized by an iodine atom at the 4-position, an isopropyl group at the 2-position, and a methyl group at the 1-position of the imidazole ring. This unique structure imparts distinctive chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Imidazole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : These compounds can inhibit bacterial growth by interfering with protein synthesis. The presence of iodine enhances their antimicrobial potency against various pathogens, including Staphylococcus aureus and Candida albicans .

- Antifungal Properties : The compound has shown effectiveness against fungal infections, with studies indicating a significant reduction in the minimum inhibitory concentration (MIC) against C. albicans when compared to non-substituted imidazoles .

- Biochemical Pathways : Imidazoles can modulate several biochemical pathways, influencing processes such as enzyme inhibition and protein-ligand interactions .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high solubility in polar solvents due to the polar nature of the imidazole ring. This property enhances its bioavailability and therapeutic potential, allowing for effective systemic absorption .

Antimicrobial Efficacy

A study investigating the antimicrobial properties of various imidazole derivatives found that this compound exhibited considerable activity against resistant strains of bacteria. The MIC values were notably lower than those for other derivatives lacking iodine substitution. For instance, the MIC against S. aureus was recorded at 0.98 µg/mL, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Enzyme Inhibition

Research has demonstrated that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. Inhibition assays revealed that this compound could effectively block acetyl-CoA carboxylase activity, which is crucial for fatty acid metabolism in bacterial cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other imidazole derivatives:

| Compound | Antimicrobial Activity (MIC µg/mL) | Unique Features |

|---|---|---|

| 4-Iodo-2-isopropyl-1-methyl | 0.98 (S. aureus) | Iodine substitution enhances potency |

| 4-Bromo-2-isopropyl-1-methyl | 5.0 (S. aureus) | Bromine less effective than iodine |

| 2-Isopropyl-1-methyl | 10.0 (S. aureus) | Lacks halogen substitution |

This table highlights the superior antimicrobial activity of 4-iodo derivatives compared to their bromo and unsubstituted counterparts.

Q & A

Q. What are the recommended methods for confirming the structural integrity of 4-iodo-2-isopropyl-1-methyl-1H-imidazole?

To verify the molecular structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. Use programs like ORTEP-3 to generate thermal ellipsoid plots, which visualize bond lengths, angles, and torsional conformations . Complement this with NMR spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions (e.g., methyl, isopropyl, and iodine groups).

- 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions.

- Mass spectrometry (HRMS) for molecular weight validation.

Q. How can researchers optimize the synthesis of this compound?

Key steps include:

- Regioselective iodination : Use N-iodosuccinimide (NIS) in anhydrous DMF at 0–5°C to minimize side reactions.

- Protection/deprotection strategies : Protect the imidazole nitrogen during isopropyl group introduction to avoid undesired alkylation .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) for high purity.

Q. How can contradictory crystallographic data on imidazole derivatives be resolved?

Discrepancies in bond lengths/angles (e.g., C-I vs. C-Br distances in halogenated analogs) may arise from:

- Thermal motion artifacts : Refine anisotropic displacement parameters using SHELXL .

- Crystallographic software settings : Cross-validate results with Olex2 or PLATON for symmetry checks and hydrogen-bonding networks .

- Comparative analysis : Reference structurally similar compounds (e.g., 4-fluoro-1-isopropyl-2-methyl-6-boryl-imidazole, ) to identify outliers.

Q. What strategies mitigate competing pathways during functionalization of the imidazole ring?

The iodine substituent’s leaving-group tendency can lead to unintended substitutions. Solutions include:

- Temperature control : Perform reactions at lower temps (−20°C) to slow competing nucleophilic aromatic substitution.

- Directing groups : Introduce temporary groups (e.g., sulfonyl chloride, ) to steer reactivity to specific positions.

- Computational modeling : Use DFT calculations (Gaussian, ORCA) to predict reactive sites and transition states .

Q. How does the iodine substituent influence the compound’s electronic properties compared to other halogens?

Iodine’s polarizability and weak C-I bond significantly alter electronic behavior:

- Redox activity : Cyclic voltammetry shows lower oxidation potentials vs. chloro/fluoro analogs.

- Spectroscopic shifts : IR and UV-Vis spectra reveal redshifted absorption bands due to heavy-atom effects.

- Reactivity : Iodine enhances susceptibility to cross-coupling (e.g., Suzuki-Miyaura, ) but complicates storage (light-sensitive degradation).

Methodological Guidance

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC-DAD : Monitor degradation products under stress conditions (heat, light).

- TGA/DSC : Evaluate thermal stability (decomposition onset >200°C typical for imidazoles).

- XPS : Confirm iodine oxidation state and surface composition in solid-state studies.

Q. How to design experiments for studying biological activity (e.g., enzyme inhibition)?

- Docking studies : Use AutoDock Vina with crystallographic data (e.g., PDB 1H-imidazole complexes, ).

- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., cytochrome P450) with fluorogenic substrates.

- Metabolic stability : Use liver microsomes to assess iodine’s impact on half-life vs. non-halogenated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.